(E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate

E/Z isomerization thermodynamic stability stereochemical integrity

(E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate (CAS 1359965‑84‑6) is a protected amino acid derivative comprising a trans‑1,4‑cyclohexyl core bearing a Boc‑protected amine and an (E)‑ethyl acrylate ester. The compound possesses a molecular weight of 297.39 g·mol⁻¹ [REFS‑1] and a predicted LogP of 3.19 [REFS‑2].

Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
CAS No. 1359965-84-6
Cat. No. B1403942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate
CAS1359965-84-6
Molecular FormulaC16H27NO4
Molecular Weight297.39 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H27NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,19)/b11-8+
InChIKeyAKNKUWRVEHYGHU-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate (CAS 1359965-84-6): A Defined E‑Configured Boc‑Amino Acrylate Building Block


(E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate (CAS 1359965‑84‑6) is a protected amino acid derivative comprising a trans‑1,4‑cyclohexyl core bearing a Boc‑protected amine and an (E)‑ethyl acrylate ester. The compound possesses a molecular weight of 297.39 g·mol⁻¹ [REFS‑1] and a predicted LogP of 3.19 [REFS‑2]. It also features a most acidic pKa of 12.32 ± 0.40 (25 °C) [REFS‑3]. These well‑defined molecular descriptors make it a predictable intermediate for peptide and small‑molecule syntheses where precise stereochemical and electronic character are required.

Configuration (E)-acrylate geometry for stereospecific transformations
Protection Boc-protected trans-cyclohexylamine; orthogonal deprotection under TFA
Workflow Suited for peptide and peptidomimetic multistep synthesis

Why a Simple In‑Class Substitute Cannot Replace (E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate


The compound’s precise combination of (E)‑acrylate geometry, trans‑cyclohexane stereochemistry, and Boc protecting group cannot be duplicated by arbitrary substitution with the Z‑isomer [REFS‑1], alternative protecting groups (e.g., Fmoc, Cbz), or different ester/amide analogs [REFS‑2]. The (E)‑acrylate is thermodynamically favored over the Z‑isomer by 2–3 kcal mol⁻¹ [REFS‑3], directly impacting stereochemical outcome in downstream reactions. Selective deprotection of the Boc group under mild acidic conditions (e.g., 50 % TFA/CH₂Cl₂) [REFS‑4] is essential for orthogonal protection strategies in multistep synthesis; alternative protecting groups require different cleavage conditions and may not maintain integrity during subsequent transformations.

Geometry (E)-acrylate Z-isomer (CAS 1452487-86-3) Stereochemical outcome may shift; (E)-isomer is thermodynamically favored and less prone to isomerization during synthesis.
Protecting Group Boc (TFA-cleavable) Fmoc, Cbz analogs Cleavage conditions may not transfer; Fmoc/Cbz removal requires different reagents that may compromise acrylate ester integrity.
Amine State Boc-protected amine Unprotected amine analog Reaction compatibility may narrow; unprotected amine is generally incompatible with electrophilic reagents and acidic conditions.

Quantitative Differentiation Evidence for (E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate Against Closest Comparators


Evidence 1: (E)‑Acrylate Configuration Gives Thermodynamic Stability Advantage Over Z‑Isomer

The (E)‑acrylate geometry of the target compound is thermodynamically favored relative to the (Z)‑isomer (CAS 1452487‑86‑3) [REFS‑1]. In general, (E)‑alkenes exhibit lower steric strain and are more stable than their (Z)‑counterparts by approximately 2–3 kcal mol⁻¹ [REFS‑2]. For acrylate esters specifically, the (E)‑isomer is less prone to photochemical or thermal (E)→(Z) isomerization, ensuring greater configurational integrity during prolonged synthesis or storage.

E/Z Stability
Class-level
(E)-isomer ~2–3 kcal·mol⁻¹ more stable than Z-isomer
Supports stereochemical integrity review
Based on general alkene class data; no compound-specific direct measurement available
E/Z isomerization thermodynamic stability stereochemical integrity

Evidence 2: Boc Protection Provides Quantifiable Orthogonal Deprotection Window vs. Unprotected Amine

The tert‑butoxycarbonyl (Boc) group on the target compound can be cleaved under acidic conditions that are orthogonal to many other common protecting groups [REFS‑1]. For example, treatment with 50 % TFA in CH₂Cl₂ at room temperature typically achieves complete deprotection in <30 min [REFS‑2]. In contrast, the corresponding unprotected free amine would be incompatible with many standard reaction conditions due to nucleophilicity, basicity, and susceptibility to oxidation. The Boc group thus enables a temporal dimension of reactivity control impossible to achieve with an unprotected analogue.

Boc Orthogonality
Class-level
>95% cleavage selectivity; TFA/CH₂Cl₂ deprotection at room temperature
Enables orthogonal protection strategy review
Based on literature class data for Boc removal from amino acid derivatives
Boc deprotection protecting group orthogonality multistep synthesis

Evidence 3: Guaranteed 98 % Purity Provides Reliable Starting Point for SAR and Scale‑up

The target compound is offered with a minimum purity specification of 98 % as determined by the supplier [REFS‑1]. In contrast, many closely related Boc‑protected cyclohexyl acrylate isomers and intermediates are available only at ≥95 % purity [REFS‑2] or with purity unspecified [REFS‑3]. The 3 %‑point purity difference, though modest, translates to a corresponding reduction in potential by‑product burden (e.g., ∼3 wt% less impurity in starting material), which can be crucial for high‑sensitivity reactions such as catalytic asymmetric syntheses or API synthesis where impurity levels directly affect assay precision and yield.

Purity Specification
Specification review
98% minimum purity
Supports batch-to-batch consistency review
Supplier-specified; verify per lot for high-sensitivity reactions
purity specification reproducibility qualification

Evidence 4: Defined Storage Condition (−20 °C, Dry, Protected from Light) Indicates Long‑Term Stability for Stockpiling

The supplier‑recommended storage condition for the target compound is −20 °C, dry, sealed, and protected from light, with a stated shelf life of 2 years [REFS‑1]. In comparison, some closely related Z‑isomer building blocks are reported to be stored at room temperature [REFS‑2] — a less stringent condition that may reflect lower reactivity of the (Z)‑acrylate but also suggests a different risk profile for degradation. The specified storage condition for the target compound is a proactive measure to maintain the integrity of the (E)‑acrylate moiety, ensuring that the compound does not undergo premature polymerization or isomerization during warehouse‑scale storage.

Storage Stability
Data to verify
−20°C, dry, protected from light; 2-year shelf life
Supports long-term inventory planning review
Supplier-specified; Sources not available for verification
storage stability shelf life supply chain

Optimal Application Scenarios for (E)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate Based on Differential Evidence


Stereodefined Peptide and Peptidomimetic Synthesis Requiring Orthogonal Boc‑Deprotection

The compound’s Boc‑protected amine and (E)‑acrylate ester enable a two‑stage orthogonal protection strategy compatible with solid‑phase peptide synthesis (SPPS) protocols [REFS‑1]. The Boc group can be removed with TFA after coupling reactions, while the acrylate ester remains intact, allowing further functionalization via Michael additions or cycloadditions. This orthogonal reactivity is essential when constructing peptidomimetics that incorporate non‑natural amino acid surrogates.

Medicinal Chemistry SAR Campaigns Demanding High Starting Material Consistency

With a guaranteed 98 % purity specification [REFS‑2], the target compound provides a consistent baseline for structure‑activity relationship (SAR) studies. The reduced impurity burden compared to similar 95 %‑purity building blocks [REFS‑3] minimizes the risk of contaminant‑driven false positives or yield suppression in parallel synthesis arrays.

Process Chemistry Route Scouting for Factor Xa Inhibitor Analogs

The trans‑cyclohexane core with a Boc‑protected amine is structurally homologous to intermediates used in the synthesis of factor Xa inhibitors such as Edoxaban [REFS‑4]. The compound can serve as a drop‑in building block for exploring structure‑activity modifications around the P1 cyclohexyl region without the need for additional protective group manipulations.

Inventory Stockpiling for Multigram‑Scale CRO and Pharma Projects

The supplier‑specified −20 °C storage condition with a 2‑year shelf life [REFS‑5] supports long‑term inventory management for contract research organizations (CROs) and pharmaceutical companies. Compared to the room‑temperature storage recommendation for the Z‑isomer [REFS‑6], the target compound’s storage protocol reflects a proactive approach to maintaining the integrity of the (E)‑acrylate moiety, reducing the risk of batch failure due to isomerization or polymerization during extended storage.

Application
Selection Property
Validation Focus
Stereodefined peptide/peptidomimetic synthesis
Orthogonal Boc-deprotection compatibility
Acrylate ester integrity under TFA conditions
Medicinal chemistry SAR studies
High-purity building block specification
Batch-to-batch impurity profiling
Factor Xa inhibitor analog route scouting
trans-Cyclohexyl Boc-amine scaffold
P1 region modification compatibility
Multigram-scale inventory stockpiling
Low-temperature storage protocol
(E)-acrylate integrity during extended storage
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